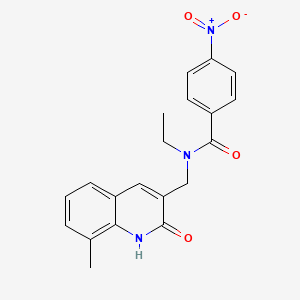
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. The compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane. 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have low toxicity in vitro, which suggests that it may have low toxicity in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using various methods. 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to have low toxicity in vitro, which makes it a promising candidate for further research. However, 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Another area of research could focus on investigating the mechanism of action of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide to better understand its antibacterial, antifungal, and antitumor properties. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Finally, future research could focus on developing 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved properties for potential use in medicinal chemistry.
Synthesemethoden
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the reaction of thiophene-2-carboxylic acid with hydrazine hydrate and acetic anhydride, followed by the reaction with 3-bromo propionyl chloride. Another method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 3-amino-5-mercapto-1,2,4-oxadiazole and acetic anhydride. These methods have been optimized to increase the yield and purity of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to have antibacterial, antifungal, and antitumor properties. 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Additionally, 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-7(13)3-4-8-11-9(12-14-8)6-2-1-5-15-6/h1-2,5H,3-4H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNQNZECNQGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


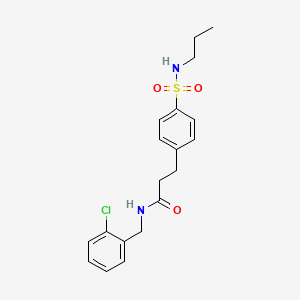
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)
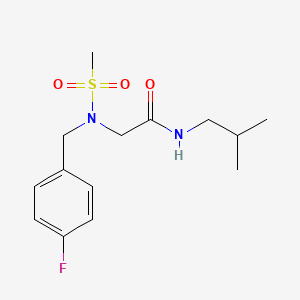

![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

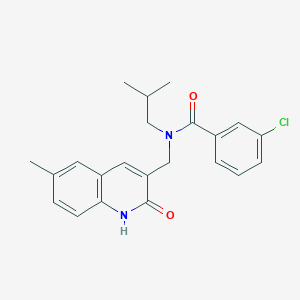
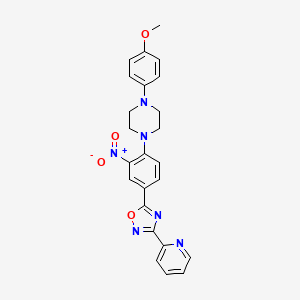
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

